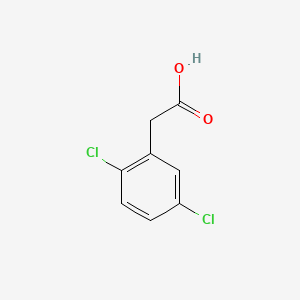

2-(2,5-Dichlorophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUGCOXTFFBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202288 | |

| Record name | 2,5-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-79-8 | |

| Record name | 2,5-Dichlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dichlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dichlorophenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2H55HX4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dichlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,5-Dichlorophenyl)acetic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant chemical and biological pathways.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. This allows for a quick and comparative assessment of its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3][4] |

| Molecular Weight | 205.04 g/mol | [1][2][3][4] |

| Melting Point | 105-107 °C | [1] |

| Boiling Point | 322.5 °C | [1][4] |

| LogP (calculated) | 2.6205 | [2] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. A widely accepted method for its determination is potentiometric titration.[5][6][7]

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.[6][8]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Incrementally add the standardized NaOH solution from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of the steepest slope on the curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid.[6][8]

-

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a compound's absorption and distribution in biological systems. A common method for its determination is the shake-flask method.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of distilled water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Allow the undissolved solid to settle.

-

Carefully collect a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation and/or filtration.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Visualizations: Logical Workflows and Potential Signaling Pathways

To further elucidate the context of this compound, the following diagrams, created using the DOT language, illustrate a plausible synthesis pathway and a potential biological mechanism of action based on its structural similarity to known active compounds.

Plausible Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Signaling Pathway: Auxin-like Activity

Given that structurally related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 3,4-dichlorophenylacetic acid act as synthetic auxins, it is plausible that this compound could exhibit similar biological activity.[9][10] The auxin signaling pathway is a key regulator of plant growth and development.

Caption: A potential auxin signaling pathway for this compound.

This guide serves as a foundational resource for understanding the key physicochemical properties of this compound. The provided experimental protocols offer a roadmap for obtaining missing data points, and the visualizations provide a logical framework for its synthesis and potential biological action. Further experimental validation is necessary to confirm the proposed synthesis and biological pathways.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. (2,5-Dichlorophenyl)acetic acid | 5398-79-8 | FD69931 [biosynth.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. web.williams.edu [web.williams.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pennwest.edu [pennwest.edu]

- 9. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(2,5-Dichlorophenyl)acetic acid (CAS: 5398-79-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2-(2,5-Dichlorophenyl)acetic acid, a versatile chemical intermediate with applications in agrochemicals and as a potential building block in pharmaceutical synthesis. This guide consolidates its physicochemical properties, outlines a detailed synthetic protocol, and explores its primary biological mechanism of action as a synthetic auxin. Furthermore, it provides standardized experimental protocols for its analysis and biological evaluation, supported by clear graphical representations of key pathways and workflows to facilitate research and development.

Physicochemical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below, providing a foundational dataset for laboratory use, analytical method development, and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 5398-79-8 | [1] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Melting Point | 105-107 °C | [1] |

| Boiling Point | 322.5 °C (Predicted) | [1] |

| pKa | 3.87 ± 0.10 (Predicted) | [No results found] |

| LogP | 2.6205 | [2] |

| Appearance | Off-white to tan crystalline solid | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | [3] |

Synthesis and Manufacturing

This compound can be synthesized from commercially available precursors. A common and effective method involves the Willgerodt-Kindler reaction, starting from 2,5-dichloroacetophenone. This reaction facilitates the conversion of an aryl alkyl ketone to a terminal thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol describes a representative two-step synthesis of this compound.

Step 1: Synthesis of 2-(2,5-dichlorophenyl)-N-morpholinoethanethioamide

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dichloroacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5 equivalents).[4]

-

Reaction: Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[4][5]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like dichloromethane and washed with dilute hydrochloric acid to remove excess morpholine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude thioamide intermediate.

Step 2: Hydrolysis to this compound

-

Reagents & Setup: The crude thioamide from Step 1 is placed in a round-bottom flask with a reflux condenser. A solution of aqueous sodium hydroxide (e.g., 20-25%) is added.[6]

-

Reaction: The mixture is heated to reflux until the hydrolysis is complete (typically 4-6 hours), as monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities. The aqueous layer is then carefully acidified to a pH of approximately 2 using concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid product.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is analogous to that of synthetic auxin herbicides, such as the well-characterized 2,4-Dichlorophenoxyacetic acid (2,4-D).[7] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's metabolic degradation pathways. This leads to an unregulated and lethal overstimulation of auxin-responsive genes in susceptible plants.

Inferred Signaling Pathway: Synthetic Auxin Action

The mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box protein receptors. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of a wide array of downstream genes responsible for uncontrolled cell division, elongation, and ultimately, plant death.[7]

Application as a Pharmaceutical Intermediate

This compound serves as a structural motif and intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] While not a direct precursor to the most common NSAIDs, its structure is closely related to that of Diclofenac (2-(2-(2,6-dichloroanilino)phenyl)acetic acid). The phenylacetic acid moiety is a common pharmacophore in this class of drugs, which typically function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[8]

Recommended Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis and quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% phosphoric or formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:acidified water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm or 280 nm.

-

Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Quantification: A calibration curve should be generated using certified reference standards of known concentrations to ensure accurate quantification.

Biological Assay: Rice Root Inhibition Bioassay for Auxin Activity

This bioassay is a standard method to determine the auxin-like activity of a compound by measuring its effect on root elongation.

-

Materials: Germinated rice seedlings (2-3 days old), test tubes, filter paper, and solutions of this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in a suitable buffer. A negative control (buffer only) and a positive control (e.g., Indole-3-acetic acid or 2,4-D) should be included.

-

Procedure: a. Line each test tube with a strip of filter paper. b. Add a fixed volume of the respective test or control solution to each tube, ensuring the filter paper is saturated. c. Carefully measure the initial root length of 3-5 rice seedlings and place them on the filter paper in each tube. d. Seal the tubes and incubate them in the dark at a constant temperature (e.g., 25 °C) for 48-72 hours.

-

Data Analysis: a. After the incubation period, measure the final root length of each seedling. b. Calculate the percentage of root growth inhibition for each concentration relative to the negative control. c. Plot the percentage of inhibition against the logarithm of the compound's concentration to determine the dose-response curve and calculate the IC₅₀ value (the concentration causing 50% inhibition).

Conclusion

This compound is a compound with significant potential, primarily as a synthetic intermediate. Its structural analogy to synthetic auxins provides a clear and well-understood mechanism of biological action in plants, making it a subject of interest for agrochemical research. Furthermore, its phenylacetic acid core suggests utility as a scaffold in the development of novel pharmaceutical agents, particularly in the NSAID class. The protocols and data presented in this guide offer a robust starting point for researchers to explore and leverage the chemical and biological properties of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,4-Dichlorophenoxyacetic acid | 94-75-7 [chemicalbook.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. scispace.com [scispace.com]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Spectral Analysis of 2-(2,5-Dichlorophenyl)acetic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(2,5-Dichlorophenyl)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectral analysis based on established NMR principles and data from analogous chemical structures. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data and illustrates a typical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.40 | Doublet | 1H | H-6 |

| ~7.30 | Doublet of doublets | 1H | H-4 |

| ~7.20 | Doublet | 1H | H-3 |

| ~3.70 | Singlet | 2H | -CH₂- |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | -COOH |

| ~135 | C-1 |

| ~133 | C-2 |

| ~131 | C-5 |

| ~130 | C-6 |

| ~129 | C-4 |

| ~128 | C-3 |

| ~40 | -CH₂- |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocols for NMR Data Acquisition

To obtain high-resolution NMR spectra of this compound, the following experimental protocol is recommended.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR spectroscopy.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other potential solvents include acetone-d₆ and DMSO-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Instrument Parameters

The following are general parameters for a standard NMR spectrometer (e.g., 400 or 500 MHz). Optimization may be required based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

Visualizations

3.1. Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

3.2. Predicted ¹H NMR Spectrum Structure and Assignments

The following diagram illustrates the molecular structure of this compound with the predicted proton assignments corresponding to the data in Table 1.

Concluding Remarks

This technical guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. The predicted data, coupled with the detailed experimental protocol, offers a robust framework for researchers to acquire and interpret the NMR spectra of this compound. The provided workflow visualization further clarifies the logical steps involved in a comprehensive NMR analysis. It is important to note that experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Mass Spectrometry of 2-(2,5-Dichlorophenyl)acetic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-(2,5-Dichlorophenyl)acetic acid, a compound of interest in various research and development sectors. This document outlines a proposed fragmentation pathway based on established principles of mass spectrometry and data from related isomers, details a suitable experimental protocol for its analysis, and presents the expected mass spectral data in a clear, tabular format.

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion and key fragment ions are summarized in the table below. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2 peaks).

| m/z (Nominal) | Proposed Fragment Ion | Chemical Formula | Notes |

| 204 | [M]⁺ | [C₈H₆Cl₂O₂]⁺ | Molecular Ion |

| 187 | [M - OH]⁺ | [C₈H₅Cl₂O]⁺ | Loss of a hydroxyl radical |

| 159 | [M - COOH]⁺ | [C₇H₅Cl₂]⁺ | Loss of the carboxylic acid group (α-cleavage) |

| 124 | [C₇H₅Cl]⁺ | [C₇H₅Cl]⁺ | Loss of a chlorine atom from the m/z 159 fragment |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety |

| 45 | [COOH]⁺ | [CHO₂]⁺ | Carboxylic acid fragment |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is expected to proceed through several key pathways, primarily involving the carboxylic acid functional group and the dichlorophenyl moiety.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). Derivatization is often recommended for carboxylic acids to improve their volatility and chromatographic behavior.

Sample Preparation and Derivatization

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Derivatization (Silylation):

-

To 100 µL of the standard solution in a vial, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC System (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Hold at 280°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280°C.

Data Analysis Workflow

The following workflow outlines the steps for processing and interpreting the acquired mass spectral data.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided experimental protocol and predicted fragmentation data serve as a valuable resource for researchers engaged in the analysis and characterization of this and structurally related compounds. It is important to note that the fragmentation pattern is predicted and may vary slightly based on the specific instrumentation and experimental conditions used.

Solubility Profile of Dichlorophenylacetic Acid Derivatives in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of dichlorophenylacetic acid derivatives in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, influencing formulation, bioavailability, and manufacturing processes. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Core Focus: 2-(2,5-Dichlorophenyl)acetic acid and its Isomer

Quantitative Solubility Data

The following table summarizes the solubility of 2,4-Dichlorophenoxyacetic acid in a range of organic solvents. This information is crucial for solvent screening and selection during pre-formulation and formulation development.

| Solvent | Temperature (°C) | Solubility |

| Acetone | 25 | 67.3 g / 400 mL[1] |

| Benzene | 28 | 0.94 g / 100 mL[1] |

| Carbon Disulfide | 29 | 0.63 g / 100 mL[1] |

| Carbon Tetrachloride | 25 | 0.16 g / 100 mL[1] |

| Dioxane | 31 | 78.5 g / 100 mL[1] |

| Ethanol (50%) | 25 | 10.3 g / 100 mL[1] |

| Ethanol (95%) | 25 | 100 g / 100 mL[1] |

| Ethyl Ether | 25 | 27.0 g / 100 mL[1] |

| Isopropanol | 31 | 24.8 g / 100 mL[1] |

| Methyl Isobutyl Ketone | 25 | 25 g / 100 mL[1] |

| ortho-Dichlorobenzene | 25 | 0.52 g / 100 mL[1] |

| Toluene | 25 | 0.058 g / 100 mL[1] |

| Ethanol | Not Specified | ~30 mg/mL[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL[2] |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[2] |

Experimental Protocols for Solubility Determination

The determination of API solubility is a fundamental experimental procedure in pharmaceutical sciences. The following outlines a general protocol for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the saturation concentration of the analyte in a specific solvent at a controlled temperature.

Materials and Apparatus:

-

Analyte (e.g., this compound)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the analyte to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a constant temperature shaker. The system is agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, the vials are removed from the shaker. To separate the undissolved solid from the saturated solution, the samples are typically centrifuged at a high speed.

-

Sample Collection and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a pipette. To prevent precipitation, the sample is immediately diluted with a known volume of a suitable solvent in which the analyte is highly soluble.

-

Quantification: The concentration of the analyte in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the analyte is used for quantification.

-

Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in units such as mg/mL, g/L, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of dichlorophenylacetic acid derivatives, leveraging available data for a close structural analog. For definitive solubility data for this compound, dedicated experimental studies are essential. The provided methodologies and workflow offer a robust framework for conducting such investigations.

References

2-(2,5-Dichlorophenyl)acetic Acid: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,5-Dichlorophenyl)acetic acid is a chlorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), and in the agrochemical industry as a precursor for herbicides and plant growth regulators. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical properties, synthesis, and potential applications. Due to the limited publicly available data on the specific biological activity of this compound, this guide also discusses the pharmacology of structurally related compounds to provide a contextual framework for future research.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₆Cl₂O₂.[1] Its physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| CAS Number | 5398-79-8 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 322.5 °C | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | |

| SMILES | O=C(O)CC1=CC(Cl)=CC=C1Cl | [1] |

| InChI | InChI=1S/C8H6Cl2O2/c9-6-2-1-5(4-8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) |

Synthesis

A potential synthetic pathway could start from p-dichlorobenzene, proceeding through a Friedel-Crafts acylation to form 2,5-dichloroacetophenone. This intermediate can then undergo a Willgerodt-Kindler reaction or a similar homologation process to yield the desired phenylacetic acid derivative.

Alternatively, a route starting from 2,5-dichlorotoluene via oxidation of the methyl group to a carboxylic acid, followed by conversion to the acid chloride and subsequent Arndt-Eistert homologation, could also be envisioned.

A patented method for the preparation of the precursor 2,5-dichlorophenol involves the following steps[3]:

-

Friedel-Crafts Acylation: Reaction of p-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2,5-dichloroacetophenone.[3]

-

Baeyer-Villiger Oxidation: Oxidation of 2,5-dichloroacetophenone with a peroxy acid (e.g., m-CPBA) to yield 2,5-dichlorophenyl acetate.

-

Hydrolysis: Hydrolysis of the acetate ester under basic conditions to afford 2,5-dichlorophenol.[3]

This phenol could then be used in further steps to synthesize the target acetic acid.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound is scarce in published literature. However, its structural similarity to known NSAIDs, such as diclofenac ([2-(2,6-dichloroanilino)phenyl]acetic acid), suggests that it may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[4]

NSAIDs function by blocking the active site of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Inhibition of their synthesis leads to the therapeutic effects of NSAIDs.

Regarding its potential as an agrochemical intermediate, the dichlorophenyl moiety is a common feature in many herbicides. For instance, the structurally related 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[5][6][7][8] It is plausible that this compound could serve as a building block for new herbicidal compounds, though direct evidence of its own herbicidal activity is lacking.

Experimental Protocols

General Protocol for NSAID Synthesis using a Phenylacetic Acid Intermediate

The following is a generalized procedure for the amidation of a phenylacetic acid derivative, a common step in the synthesis of some NSAIDs.

Materials:

-

This compound

-

Amine of interest

-

Coupling agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1-1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve the amine of interest (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent.

-

Slowly add the amine solution to the activated acid solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion and Future Directions

This compound is a research chemical with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While its physicochemical properties are documented, there is a notable absence of published data on its specific biological activities and mechanisms of action. Future research should focus on the biological evaluation of this compound, including in vitro and in vivo studies to determine its potential as an NSAID or herbicide. Detailed synthetic protocols and characterization data would also be valuable contributions to the scientific literature. The information provided in this guide serves as a foundation for researchers interested in exploring the chemical and biological landscape of this and related dichlorinated phenylacetic acid derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 4. Diclofenac - Wikipedia [en.wikipedia.org]

- 5. curresweb.com [curresweb.com]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. xtbg.ac.cn [xtbg.ac.cn]

- 8. deq.mt.gov [deq.mt.gov]

In-depth Technical Guide: 2-(2,5-Dichlorophenyl)acetic Acid In Vitro Mechanism of Action

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the in vitro mechanism of action for 2-(2,5-Dichlorophenyl)acetic acid. While this compound is available commercially and used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed studies elucidating its specific molecular targets, cellular effects, and signaling pathways are not present in the public domain. This guide summarizes the limited information available and highlights the distinction from the well-studied, but structurally different, herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).

General Chemical Properties and Known Applications

This compound, also known as 2,5-Dichlorobenzeneacetic acid, is categorized as an electrophilic compound, indicating its potential to react with nucleophiles such as alcohols, amines, and thiols.[1] This general reactivity is a fundamental chemical characteristic but does not in itself describe a specific biological mechanism of action. Its primary documented application is as a chemical intermediate in the manufacturing of other compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and certain agrochemicals.

Absence of In Vitro Mechanistic Data

Extensive searches of scientific databases for in vitro studies on this compound did not yield any specific information regarding its mechanism of action. Consequently, the following core components of a technical guide cannot be provided:

-

Quantitative Data: No published IC50 values, binding affinities, or other quantitative metrics for the biological activity of this compound were found. Therefore, no data tables can be presented.

-

Experimental Protocols: Detailed methodologies for key experiments investigating the mechanism of action are absent from the literature.

-

Signaling Pathways: There is no information on any signaling pathways modulated by this compound, preventing the creation of any pathway diagrams.

Distinction from 2,4-Dichlorophenoxyacetic Acid (2,4-D)

It is crucial to distinguish this compound from the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). 2,4-D is a widely studied herbicide with a well-documented mechanism of action as a synthetic auxin. In susceptible plants, 2,4-D mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death. In vitro studies on 2,4-D have explored its effects on various cellular processes, including:

-

Endocrine Disruption Potential: In vitro assays have been conducted to evaluate the potential of 2,4-D to interact with androgen and estrogen receptors and to interfere with steroidogenesis.[2]

-

Cellular Effects in Mammalian Cells: Studies have investigated the in vitro effects of 2,4-D on mammalian cells, observing impacts on cell division and differentiation at certain concentrations.[3]

-

Metabolism and Reactivity: Research has examined the formation of reactive metabolites of 2,4-D, such as 2,4-D-CoA thioester, and their potential for covalent binding to proteins.[4]

The availability of such detailed information for 2,4-D underscores the current knowledge gap regarding the specific in vitro mechanism of action of this compound.

Conclusion

Based on the current body of scientific literature, an in-depth technical guide on the in vitro mechanism of action of this compound cannot be constructed. The necessary experimental data on its molecular targets, cellular effects, and associated signaling pathways are not available. Future research is required to elucidate the biological activity of this compound. For researchers, scientists, and drug development professionals, it is important to note this lack of data and to avoid extrapolating the known mechanisms of other dichlorinated phenyl derivatives, such as 2,4-D, to this compound due to their distinct chemical structures.

References

- 1. (2,5-Dichlorophenyl)acetic acid | 5398-79-8 | FD69931 [biosynth.com]

- 2. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2-(2,5-Dichlorophenyl)acetic Acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)acetic acid is a halogenated aromatic carboxylic acid. Its structural motif is found in various biologically active compounds, and it serves as a key intermediate in the synthesis of pharmaceuticals, notably as a building block for non-steroidal anti-inflammatory drugs (NSAIDs). The positioning of the chlorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic and pharmacodynamic profiles.

While extensive experimental and theoretical research has been conducted on related isomers, particularly 2-(2,4-Dichlorophenyl)acetic acid, a notable gap exists in the scientific literature regarding dedicated theoretical studies on the 2,5-dichloro isomer. This technical guide aims to bridge this gap by outlining the established theoretical methodologies that can be applied to elucidate the structural, electronic, and biological properties of this compound. By leveraging computational techniques, researchers can predict molecular characteristics, understand potential mechanisms of action, and guide further experimental work in drug discovery and development.

This document provides a summary of the known physicochemical properties of this compound, details the standard computational protocols for its theoretical analysis, and illustrates key workflows and potential biological pathways through diagrams.

Physicochemical and Computational Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [Biosynth][1], [ChemScene][2] |

| Molecular Weight | 205.04 g/mol | [Biosynth][1], [ChemScene][2] |

| CAS Number | 5398-79-8 | [MySkinRecipes][3], [ChemScene][2] |

| Melting Point | 105-107°C | [MySkinRecipes][3] |

| Boiling Point | 322.5°C | [MySkinRecipes][3], [Biosynth][1] |

| Flash Point | 148.9°C | [Biosynth][1] |

| SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)Cl | [Biosynth][1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [ChemScene][2] |

| logP (Octanol-Water Partition Coefficient) | 2.6205 | [ChemScene][2] |

| Hydrogen Bond Donors | 1 | [ChemScene][2] |

| Hydrogen Bond Acceptors | 1 | [ChemScene][2] |

| Rotatable Bonds | 2 | [ChemScene][2] |

Experimental and Computational Protocols

The following sections detail the standard methodologies for conducting theoretical studies on small organic molecules like this compound. These protocols are based on widely accepted practices in computational chemistry and drug design.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is routinely employed to predict geometries, vibrational frequencies, and a variety of molecular properties.

1. Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Protocol:

-

The initial 3D structure of this compound is generated using a molecular builder.

-

A geometry optimization calculation is performed using a suitable density functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.

-

The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

A frequency calculation is then performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

2. Vibrational Frequency Analysis:

-

Objective: To predict the infrared (IR) and Raman spectra of the molecule.

-

Protocol:

-

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

The output provides the vibrational modes and their corresponding frequencies. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental spectra.

-

The results can be used to assign vibrational modes to experimental IR and Raman spectra.

-

3. Molecular Orbital and Electronic Property Analysis:

-

Objective: To understand the electronic characteristics of the molecule, including reactivity and charge distribution.

-

Protocol:

-

From the optimized geometry, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

-

A Natural Bond Orbital (NBO) analysis can be performed to study charge distribution, hybridization, and intramolecular interactions.

-

The Molecular Electrostatic Potential (MEP) surface is calculated and visualized to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for understanding potential drug-target interactions.

1. Preparation of the Receptor:

-

Objective: To prepare the 3D structure of the target protein for docking.

-

Protocol:

-

The crystal structure of the target protein (e.g., Cyclooxygenase-2, PDB ID: 5IKR) is downloaded from the Protein Data Bank (PDB).

-

Water molecules, co-crystallized ligands, and any other non-essential molecules are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography.

-

The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on the physiological pH.

-

Partial charges are assigned to all atoms of the receptor using a force field such as AMBER or CHARMM.

-

2. Preparation of the Ligand:

-

Objective: To prepare the 3D structure of this compound for docking.

-

Protocol:

-

The 3D structure of the ligand is generated and its geometry is optimized using a quantum mechanical method (like DFT as described above) or a suitable molecular mechanics force field.

-

Partial charges are assigned to the ligand atoms.

-

The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

-

3. Docking Simulation:

-

Objective: To predict the binding mode and affinity of the ligand to the receptor.

-

Protocol:

-

A docking software (e.g., AutoDock, GOLD, Glide) is used to perform the simulation.

-

A "grid box" is defined around the active site of the receptor to specify the search space for the docking algorithm.

-

The docking algorithm, often a genetic algorithm or a Monte Carlo method, samples a large number of possible conformations and orientations (poses) of the ligand within the active site.

-

Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

The resulting poses are clustered and ranked based on their scores. The pose with the lowest binding energy is typically considered the most probable binding mode.

-

4. Analysis of Results:

-

Objective: To analyze the predicted binding mode and interactions.

-

Protocol:

-

The top-ranked poses are visualized in a molecular graphics program (e.g., PyMOL, Chimera).

-

The non-covalent interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are identified and analyzed.

-

The predicted binding affinity is used to estimate the potency of the compound as a potential inhibitor.

-

Visualizations: Workflows and Pathways

Caption: A general workflow for the theoretical study of a small molecule.

Caption: Potential mechanism of action via COX enzyme inhibition.

Conclusion and Future Directions

While dedicated theoretical studies on this compound are currently lacking in the published literature, the computational methodologies to thoroughly characterize this molecule are well-established and robust. This technical guide provides a comprehensive framework for researchers to initiate such studies.

By applying Density Functional Theory, one can obtain detailed insights into the molecule's geometry, stability, and electronic properties, which are fundamental to understanding its behavior. Furthermore, molecular docking simulations can be employed to explore its potential as a modulator of biological targets, such as the COX enzymes, given its role as a precursor to NSAIDs.

Future theoretical work on this compound should focus on performing the DFT and molecular docking studies outlined herein. Comparing the results of these studies with those of its isomers, such as the 2,4-dichloro and 3,4-dichloro analogs, would provide valuable structure-activity relationship (SAR) data. Such computational investigations would not only enrich the fundamental understanding of this compound but also accelerate its potential development in medicinal chemistry and materials science. The synergy between these theoretical predictions and targeted experimental validation will be paramount in unlocking the full potential of this compound.

References

The Synthetic Lineage of 2-(2,5-Dichlorophenyl)acetic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)acetic acid is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals. Its structural motif, featuring a dichlorinated phenyl ring attached to an acetic acid moiety, is a key component in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. This technical guide provides a comprehensive overview of the historical development and core synthetic methodologies for producing this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Historical Perspective

The synthesis of phenylacetic acid and its derivatives has been a subject of chemical exploration since the late 19th and early 20th centuries. Early methods focused on the hydrolysis of benzyl cyanides and the carbonation of benzylmagnesium halides. The introduction of halogen substituents on the phenyl ring, driven by the need to modulate the biological activity of resulting compounds, led to the development of specific synthetic strategies for various isomers of dichlorophenylacetic acid. While a definitive timeline for the very first synthesis of this compound is not prominently documented in seminal literature, its preparation would have logically followed the establishment of reliable methods for the synthesis of its precursors, such as 2,5-dichlorotoluene and 1,4-dichlorobenzene, and the adaptation of classical phenylacetic acid syntheses to these chlorinated starting materials. The impetus for its synthesis has been largely propelled by the pharmaceutical industry's demand for tailored precursors for active pharmaceutical ingredients.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the construction of the acetic acid side chain on a pre-functionalized dichlorophenyl core. The most prevalent and industrially viable routes are detailed below.

I. Synthesis from 2,5-Dichlorotoluene

This classical and often cost-effective approach involves the functionalization of the methyl group of 2,5-dichlorotoluene. The overall transformation is a three-step process: side-chain chlorination, cyanation, and subsequent hydrolysis.

Experimental Protocols:

-

Step 1: Side-Chain Chlorination of 2,5-Dichlorotoluene

-

Methodology: 2,5-Dichlorotoluene is subjected to free-radical chlorination. This is typically achieved by bubbling chlorine gas through the heated starting material in the presence of a radical initiator, such as UV light or azobisisobutyronitrile (AIBN).

-

Protocol: In a reaction vessel equipped with a gas inlet, reflux condenser, and a light source, 2,5-dichlorotoluene is heated to 120-140 °C. Chlorine gas is introduced at a controlled rate while irradiating the mixture with UV light. The reaction progress is monitored by GC analysis until the desired conversion to 2,5-dichlorobenzyl chloride is achieved. The crude product is then purified by vacuum distillation.

-

-

Step 2: Cyanation of 2,5-Dichlorobenzyl chloride

-

Methodology: The benzylic chloride is converted to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt.

-

Protocol: 2,5-Dichlorobenzyl chloride is dissolved in a suitable solvent, such as aqueous ethanol or a phase-transfer catalyst system (e.g., toluene/water with a quaternary ammonium salt). Sodium cyanide or potassium cyanide is added, and the mixture is heated to reflux for several hours. After completion, the solvent is removed, and the crude 2,5-dichlorobenzyl cyanide is isolated.

-

-

Step 3: Hydrolysis of 2,5-Dichlorobenzyl cyanide

-

Methodology: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

-

Protocol: The crude 2,5-dichlorobenzyl cyanide is refluxed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). For basic hydrolysis, the reaction mixture is first heated, and then acidified to precipitate the carboxylic acid. The resulting solid this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Quantitative Data Summary (Typical Yields):

| Step | Product | Typical Yield |

| 1 | 2,5-Dichlorobenzyl chloride | 70-85% |

| 2 | 2,5-Dichlorobenzyl cyanide | 85-95% |

| 3 | This compound | >90% (from cyanide) |

II. Synthesis from 1,4-Dichlorobenzene via Friedel-Crafts Acylation

This route introduces the two-carbon side chain in a stepwise manner, starting with the acylation of 1,4-dichlorobenzene.

Experimental Protocols:

-

Step 1: Friedel-Crafts Acylation of 1,4-Dichlorobenzene

-

Methodology: An acetyl group is introduced onto the 1,4-dichlorobenzene ring using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride.[1]

-

Protocol: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or excess 1,4-dichlorobenzene), acetyl chloride is added dropwise at a low temperature (0-5 °C). 1,4-Dichlorobenzene is then added, and the mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting 2,5-dichloroacetophenone is purified by distillation or recrystallization.[1]

-

-

Step 2: Willgerodt-Kindler Reaction of 2,5-Dichloroacetophenone

-

Methodology: This reaction converts the aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[2][3] The reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[2][3]

-

Protocol: A mixture of 2,5-dichloroacetophenone, sulfur, and morpholine is heated at reflux for several hours. After the reaction is complete, the excess morpholine is removed. The intermediate thiomorpholide is then hydrolyzed by heating with a strong aqueous acid or base to yield this compound.

-

Quantitative Data Summary (Typical Yields):

| Step | Product | Typical Yield |

| 1 | 2,5-Dichloroacetophenone | 75-90%[1] |

| 2 | This compound | 60-80% (from acetophenone) |

III. Synthesis from 2,5-Dichlorobenzoic Acid via Homologation

While less common for industrial-scale production, homologation reactions provide a direct method for extending the carbon chain of a carboxylic acid. The Arndt-Eistert synthesis is a classic example of such a transformation.[4][5][6]

Experimental Protocol (General Outline):

-

Methodology: 2,5-Dichlorobenzoic acid is first converted to its acid chloride. This is followed by a reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a catalyst (like silver oxide) and a nucleophile (water) to yield the homologated carboxylic acid.[7]

-

Protocol:

-

2,5-Dichlorobenzoic acid is treated with thionyl chloride or oxalyl chloride to form 2,5-dichlorobenzoyl chloride.

-

The acid chloride is then reacted with an ethereal solution of diazomethane at low temperature to yield the corresponding diazoketone.

-

The diazoketone is then treated with a suspension of silver oxide in water and heated to induce the Wolff rearrangement and subsequent hydrolysis of the resulting ketene to form this compound.

-

Quantitative Data Summary:

The Arndt-Eistert synthesis is generally high-yielding, often exceeding 70-80%, but its use of the hazardous and explosive diazomethane limits its applicability on a large industrial scale.

Conclusion

The synthesis of this compound is well-established, with several viable routes available to the synthetic chemist. The choice of a particular method is often dictated by factors such as the cost and availability of starting materials, scalability, and safety considerations. The route commencing from 2,5-dichlorotoluene is a robust and frequently employed industrial method. The Friedel-Crafts acylation of 1,4-dichlorobenzene followed by the Willgerodt-Kindler reaction offers a solid alternative. While homologation reactions like the Arndt-Eistert synthesis are mechanistically elegant, they are generally more suited for laboratory-scale synthesis due to the nature of the reagents involved. This guide provides the foundational knowledge and practical protocols necessary for the synthesis of this important pharmaceutical intermediate, empowering researchers and developers in their pursuit of novel therapeutics.

References

- 1. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. organicreactions.org [organicreactions.org]

- 5. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of VHL-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The von Hippel-Lindau (VHL) E3 ligase is among the most extensively utilized E3 ligases in PROTAC design due to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][3]

These application notes provide a comprehensive guide for the synthesis and evaluation of VHL-based PROTACs. While the specific starting material, 2-(2,5-Dichlorophenyl)acetic acid, is not a recognized precursor for the synthesis of established VHL ligands according to current scientific literature and patent databases, this document will detail the synthesis and application of a widely used VHL ligand to exemplify the PROTAC development workflow.

VHL-based PROTAC Mechanism of Action

The fundamental mechanism of a VHL-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.

Synthesis of a VHL Ligand and PROTAC Assembly

The synthesis of a potent VHL ligand is a critical first step in developing a VHL-based PROTAC. While numerous VHL ligands have been developed, a common and effective ligand serves as a good example for synthetic protocols. The following is an illustrative synthetic workflow for a generic VHL ligand and its subsequent conjugation to a POI ligand to form a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a VHL Ligand (Illustrative Example)

This protocol describes a representative synthesis of a VHL ligand. Note that specific reagents and conditions may vary depending on the desired final structure.

-

Step 1: Protection of Hydroxyproline: Commercially available (2S,4R)-4-hydroxyproline is protected at the nitrogen atom, typically with a Boc group.

-

Step 2: Amide Coupling: The carboxylic acid of the protected hydroxyproline is coupled with a suitable amine-containing aromatic moiety. This is often achieved using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA in a solvent like DMF.

-

Step 3: Functionalization: The aromatic ring is further functionalized to introduce the necessary groups for VHL binding. This can involve reactions like Suzuki couplings or nucleophilic aromatic substitutions.

-

Step 4: Deprotection and Final Coupling: The protecting group on the hydroxyproline nitrogen is removed, and the resulting amine is coupled with another building block to complete the VHL ligand.

-

Step 5: Linker Attachment: A linker with a reactive functional group (e.g., a carboxylic acid or an amine) is attached to a suitable position on the VHL ligand, often through an amide bond formation.

Protocol 2: PROTAC Synthesis via Amide Coupling

-

Activation: Dissolve the POI ligand-linker conjugate (containing a terminal carboxylic acid) in an anhydrous aprotic solvent such as DMF. Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: To the activated mixture, add a solution of the VHL ligand (containing a free amine, 1 equivalent) in DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. The crude PROTAC is then purified by preparative HPLC to yield the final product.

Protocol 3: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the POI signal to the loading control to determine the extent of protein degradation.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Sample Preparation: Purify the POI and the VHL-ElonginB-ElonginC (VBC) complex. Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch.

-

Binary Binding Assays:

-

POI-PROTAC: Titrate the PROTAC into the ITC cell containing the POI.

-

VHL-PROTAC: Titrate the PROTAC into the ITC cell containing the VBC complex.

-

-

Ternary Complex Formation: To measure the affinity of the POI for the pre-formed VBC-PROTAC complex, titrate the POI into the ITC cell containing both the VBC complex and the PROTAC.

-

Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated based on several quantitative parameters. The following tables provide a template for presenting such data for a hypothetical PROTAC, "Compound X".

Table 1: In Vitro Degradation of Target Protein by Compound X

| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| Cell Line A | 15 | >95 | 24 |

| Cell Line B | 25 | 92 | 24 |

| Cell Line C | 50 | 88 | 24 |

DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of Compound X Determined by ITC

| Binding Interaction | Kd (nM) |

| Compound X to POI | 50 |

| Compound X to VBC Complex | 120 |

| POI to [VBC + Compound X] | 30 |

Signaling Pathway Visualization

PROTAC-mediated degradation of a target protein can have significant downstream effects on cellular signaling pathways. The following is a generic example of how to visualize the impact of degrading a hypothetical kinase on a signaling cascade.

Conclusion

The development of VHL-based PROTACs is a promising strategy for targeted protein degradation. A systematic approach involving the rational design and synthesis of the PROTAC molecule, followed by rigorous in vitro and in vivo evaluation, is crucial for success. The protocols and guidelines presented in these application notes provide a framework for researchers to design, synthesize, and characterize novel VHL-based PROTACs for therapeutic applications.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(2,5-Dichlorophenyl)acetic acid as a Novel E3 Ligase Ligand Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate target proteins.[2][3] A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest (POI).[4] While ligands for E3 ligases such as Cereblon (CRBN) and VHL are widely used, the development of novel, structurally distinct E3 ligase ligands is crucial for expanding the scope and refining the properties of PROTACs.[5][6]

This document provides detailed application notes and protocols for the use of 2-(2,5-Dichlorophenyl)acetic acid as a versatile building block for the synthesis of novel E3 ligase ligands, particularly focusing on the generation of phenyl-glutarimide based CRBN ligands. The dichlorophenyl moiety offers a unique substitution pattern that can be exploited to fine-tune the binding affinity, selectivity, and physicochemical properties of the resulting PROTACs.

Application Notes

Rationale for using this compound:

The 2,5-dichloro substitution pattern on the phenyl ring of the acetic acid building block provides several potential advantages in the design of novel CRBN ligands:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the acidity of the benzylic protons and the overall electronic distribution of the aromatic ring, potentially impacting binding interactions with the E3 ligase.

-

Enhanced Binding Interactions: The chlorine substituents can participate in favorable halogen bonding or hydrophobic interactions within the ligand-binding pocket of CRBN, potentially increasing binding affinity and selectivity.

-

Improved Physicochemical Properties: The lipophilicity introduced by the chlorine atoms can be strategically balanced with other functionalities to optimize the solubility, permeability, and metabolic stability of the final PROTAC molecule.

-

Structural Diversity: This building block allows for the creation of a new chemical space for CRBN ligands beyond the traditional thalidomide-based scaffolds, potentially leading to PROTACs with novel degradation profiles and reduced off-target effects.[1]

Proposed Synthetic Strategy: